2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
Overview
Description
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S and a molecular weight of 269.32 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.
Preparation Methods
The synthesis of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide.
Reduction: Reduction reactions can yield various hydrogenated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include molecular iodine, nano ZnO, and other catalysts that promote efficient and selective transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as inhibitors of various biological targets, making them useful in drug discovery and development.
Medicine: Quinoline derivatives, including those derived from this compound, have been investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some quinoline derivatives act as inhibitors of phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: This compound has similar structural features but different substituents, leading to variations in biological activity.
2-Phenylquinolin-4-carbonyl chloride: This derivative is used in the synthesis of other quinoline-based compounds and has distinct reactivity due to the presence of the acyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFDPIVZZGFOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350111 | |
Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73775-26-5 | |
Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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